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Introduction

Enasidenib (AG-221) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate

dehydrogenase 2 (IDH2) enzyme.[1][2][3] Mutations in IDH2 are found in a significant

percentage of patients with acute myeloid leukemia (AML).[4] These mutations lead to the

neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively

inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a

block in hematopoietic differentiation.[5] Enasidenib selectively targets mutant IDH2 proteins,

leading to a reduction in 2-HG levels and inducing differentiation of AML blasts into mature

myeloid cells.[1][4][5] This document provides detailed application notes and protocols for key

in vitro cell-based assays to study the effects of Enasidenib.

Mechanism of Action
Enasidenib allosterically binds to and inhibits the mutant IDH2 enzyme, preventing the

conversion of α-ketoglutarate to 2-HG.[6] The subsequent decrease in intracellular 2-HG levels

alleviates the inhibition of enzymes like TET2 and histone demethylases. This restores normal

epigenetic regulation, leading to the differentiation of leukemic blasts into mature granulocytes.

[5][6] Notably, the primary mechanism of action of Enasidenib is differentiation induction rather

than direct cytotoxicity.[4][6]
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Caption: Mechanism of action of Enasidenib in mutant IDH2 AML cells.

Application Notes
Cell Line Selection
The choice of cell line is critical for studying the in vitro effects of Enasidenib. It is essential to

use cell lines harboring an IDH2 mutation (e.g., R140Q or R172K). Primary patient-derived

AML cells with confirmed IDH2 mutations are also highly relevant.

Quantitative Data Summary
The following tables summarize key quantitative data for Enasidenib from in vitro studies.

Table 1: Enasidenib IC50 Values
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Target Cell-free/Cell-based IC50 Reference

Mutant IDH2 (R140Q) Cell-free 100 nM [2][7]

Mutant IDH2 (R172K) Cell-free 400 nM [7]

Wild-Type IDH2 Cell-free 1.8 µM [1]

Wild-Type IDH1 Cell-free 0.45 µM [1]

Mutant IDH1 (R132H) Cell-free 48.4 µM [1]

Table 2: In Vitro Effects of Enasidenib on AML Cells

Assay Cell Type
Enasidenib
Concentration

Observed
Effect

Reference

2-HG Production

Primary AML

cells (IDH2

R140Q)

0.1, 1, 5 µM

Inhibition of D-2-

hydroxyglutarate

production

[1]

Cell

Differentiation

Primary AML

cells (IDH2

R140Q)

0.1, 1, 5 µM
Induction of

differentiation
[1]

Cell

Differentiation

TF-1

erythroleukemia

cells

Not specified

Differentiation to

erythrocytes

without apoptosis

[6]

Myeloid

Differentiation

IDH2-mutant

AML cells
Not specified

Increased

expression of

CD11b+,

decreased c-Kit+

[7]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Enasidenib on the viability of AML cells.

Experimental Workflow: Cell Viability Assay
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Plate AML cells in a 96-well plate

Add varying concentrations of Enasidenib

Incubate for 48-72 hours

Add MTT reagent to each well

Incubate for 2-4 hours

Add solubilization solution (e.g., DMSO)

Read absorbance at 570 nm

Analyze data and determine IC50

Click to download full resolution via product page

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:
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IDH2-mutant AML cell line (e.g., TF-1) or primary AML cells

Complete cell culture medium

Enasidenib (dissolved in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate in a final volume of 100

µL of complete medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Prepare serial dilutions of Enasidenib in complete medium. The final concentrations should

typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

Add 100 µL of the Enasidenib dilutions to the respective wells.

Incubate for 48-72 hours at 37°C.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C

until a purple formazan precipitate is visible.

Carefully remove the medium and add 150 µL of solubilization solution to each well to

dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.
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Cell Differentiation Assay (Flow Cytometry)
This protocol assesses the induction of myeloid differentiation by Enasidenib through the

analysis of cell surface markers.

Experimental Workflow: Cell Differentiation Assay

Treat AML cells with Enasidenib (e.g., 1 µM) for 5-7 days

Harvest and wash cells

Stain with fluorescently labeled antibodies (e.g., anti-CD11b, anti-CD14)

Incubate in the dark

Wash to remove unbound antibodies

Acquire data on a flow cytometer

Analyze the percentage of marker-positive cells

Click to download full resolution via product page

Caption: Workflow for analyzing cell differentiation by flow cytometry.
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Materials:

IDH2-mutant AML cell line or primary AML cells

Complete cell culture medium

Enasidenib

FACS buffer (PBS with 2% FBS)

Fluorescently conjugated monoclonal antibodies against myeloid differentiation markers

(e.g., FITC-CD11b, PE-CD14) and corresponding isotype controls

Flow cytometer

Procedure:

Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

Treat the cells with Enasidenib (e.g., 0.1 µM, 1 µM, 5 µM) or vehicle control (DMSO) for 5-7

days. Replenish the medium and drug every 2-3 days.

Harvest the cells and wash them twice with cold PBS.

Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.

Add the fluorescently conjugated antibodies (e.g., anti-CD11b, anti-CD14) or isotype controls

at the manufacturer's recommended concentration.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer to remove unbound antibodies.

Resuspend the cells in 300-500 µL of FACS buffer.

Acquire the data on a flow cytometer.

Analyze the data using appropriate software to determine the percentage of cells expressing

the differentiation markers.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Enasidenib
treatment.

Experimental Workflow: Apoptosis Assay

Treat AML cells with Enasidenib for 48-72 hours

Harvest cells (including supernatant)

Wash cells with PBS

Resuspend in Annexin V binding buffer

Add Annexin V-FITC and Propidium Iodide (PI)

Incubate for 15 minutes in the dark

Analyze by flow cytometry within 1 hour

Click to download full resolution via product page

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
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Materials:

IDH2-mutant AML cell line or primary AML cells

Complete cell culture medium

Enasidenib

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Seed cells and treat with Enasidenib as described in the cell viability assay protocol for 48-

72 hours.

Harvest both adherent and floating cells and wash them twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2-Hydroxyglutarate (2-HG) Measurement Assay
This protocol describes the measurement of intracellular 2-HG levels in response to

Enasidenib treatment.
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Experimental Workflow: 2-HG Measurement

Treat AML cells with Enasidenib for 24-48 hours

Harvest cells and prepare cell lysates

Perform 2-HG assay using a commercial kit (LC-MS/MS or enzymatic)

Measure signal (e.g., fluorescence, absorbance, or mass spectrometry)

Normalize 2-HG levels to protein concentration

Analyze the percentage reduction in 2-HG

Click to download full resolution via product page

Caption: Workflow for the measurement of intracellular 2-HG levels.

Materials:

IDH2-mutant AML cell line or primary AML cells

Complete cell culture medium

Enasidenib

2-HG Assay Kit (commercially available, either LC-MS/MS-based or enzymatic)
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Reagents for cell lysis and protein quantification (e.g., BCA assay)

Procedure:

Seed cells and treat with Enasidenib as described in the cell viability assay protocol for 24-

48 hours.

Harvest the cells and wash them with cold PBS.

Lyse the cells according to the 2-HG assay kit manufacturer's instructions.

Perform the 2-HG measurement assay following the kit's protocol. This may involve

enzymatic reactions leading to a colorimetric or fluorescent readout, or analysis by LC-

MS/MS.

Measure a portion of the cell lysate for total protein concentration using a standard method

like the BCA assay.

Normalize the measured 2-HG levels to the total protein concentration for each sample.

Calculate the percentage reduction in 2-HG levels in Enasidenib-treated cells compared to

the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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